molecular formula C16H17N5 B5882731 6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B5882731
M. Wt: 279.34 g/mol
InChI Key: ODEWZXSKMGZDDM-UHFFFAOYSA-N
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Description

6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the quinazoline intermediate.

    Final Functionalization: The ethyl and methyl groups are introduced through alkylation reactions, using reagents like ethyl iodide and methyl iodide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines or reducing double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen substituents can be replaced by nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Research explores its potential as an anticancer agent, given its ability to interfere with cell proliferation and induce apoptosis in cancer cells.

    Industry: It may be used in the development of new materials with specific electronic or optical properties, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of 6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with molecular targets such as kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, disrupting downstream signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of tumor growth and the induction of programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine include other quinazoline derivatives like gefitinib and erlotinib, which are also kinase inhibitors used in cancer therapy. What sets this compound apart is its specific substitution pattern, which may confer unique binding properties and selectivity towards certain kinases. This uniqueness can be leveraged to develop more targeted and effective therapeutic agents.

Properties

IUPAC Name

6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-4-12-5-6-14-13(9-12)11(3)19-16(20-14)21-15-17-8-7-10(2)18-15/h5-9H,4H2,1-3H3,(H,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEWZXSKMGZDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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